molecular formula C15H14N2O3 B12488769 2-{(E)-[(2,3-dimethylphenyl)imino]methyl}-6-nitrophenol

2-{(E)-[(2,3-dimethylphenyl)imino]methyl}-6-nitrophenol

Cat. No.: B12488769
M. Wt: 270.28 g/mol
InChI Key: DFJMSODYXMBPGH-UHFFFAOYSA-N
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Description

2-{(E)-[(2,3-dimethylphenyl)imino]methyl}-6-nitrophenol is a Schiff base compound, characterized by the presence of an imine or azomethine group (-C=N-) Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(E)-[(2,3-dimethylphenyl)imino]methyl}-6-nitrophenol typically involves the condensation reaction between 2,3-dimethylaniline and 6-nitrosalicylaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the resulting precipitate is filtered and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{(E)-[(2,3-dimethylphenyl)imino]methyl}-6-nitrophenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro and imine derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The phenolic hydroxyl group can participate in substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Nitro and imine derivatives.

    Reduction: Amino derivatives.

    Substitution: Ether or ester derivatives.

Scientific Research Applications

2-{(E)-[(2,3-dimethylphenyl)imino]methyl}-6-nitrophenol has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its antimicrobial and antifungal activities.

    Industry: Used in the synthesis of dyes, pigments, and other organic materials.

Mechanism of Action

The mechanism of action of 2-{(E)-[(2,3-dimethylphenyl)imino]methyl}-6-nitrophenol involves its ability to form stable complexes with metal ions. The imine group (-C=N-) and the phenolic hydroxyl group (-OH) can coordinate with metal ions, forming chelate complexes. These complexes can exhibit various biological activities, including antimicrobial and antifungal properties, by interacting with cellular components and disrupting essential biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-{(E)-[(2,6-dimethylphenyl)imino]methyl}-4-nitrophenol
  • 2-{(E)-[(2,3-dimethylphenyl)imino]methyl}-6-methoxyphenol
  • 2-{(E)-[(2,3-dimethylphenyl)imino]methyl}-6-ethoxyphenol

Uniqueness

2-{(E)-[(2,3-dimethylphenyl)imino]methyl}-6-nitrophenol is unique due to the specific positioning of the nitro group and the dimethylphenyl group, which can influence its reactivity and the types of complexes it forms. This structural uniqueness can result in distinct biological and chemical properties compared to other similar Schiff base compounds.

Properties

Molecular Formula

C15H14N2O3

Molecular Weight

270.28 g/mol

IUPAC Name

2-[(2,3-dimethylphenyl)iminomethyl]-6-nitrophenol

InChI

InChI=1S/C15H14N2O3/c1-10-5-3-7-13(11(10)2)16-9-12-6-4-8-14(15(12)18)17(19)20/h3-9,18H,1-2H3

InChI Key

DFJMSODYXMBPGH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N=CC2=C(C(=CC=C2)[N+](=O)[O-])O)C

Origin of Product

United States

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